3-Fluoro-L-tyrosine

Description

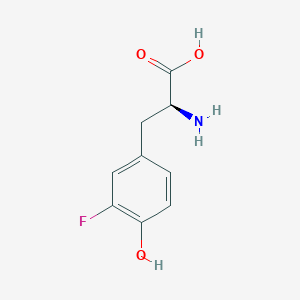

This compound is a solid. This compound belongs to the phenylpropanoic acids. These are compounds whose structure contain a benzene ring conjugated to a propanoic acid. This compound targets the protein superoxide dismutase [mn], mitochondrial.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIAUOZUUGXERI-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10225227 |

Source

|

| Record name | 3-Fluorotyrosine, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7423-96-3 |

Source

|

| Record name | 3-Fluoro-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7423-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorotyrosine, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007423963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoro-L-tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04436 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Fluorotyrosine, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-hydroxy-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-FLUOROTYROSINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/174NRG3M2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of 3-Fluoro-L-tyrosine

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of 3-Fluoro-L-tyrosine, a fluorinated analog of the amino acid L-tyrosine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its enzymatic interactions, cellular transport, and metabolic fate.

Introduction

This compound (3-F-Tyr) is a synthetic amino acid derivative that has garnered significant interest in various fields of biomedical research, including neuropharmacology, oncology, and protein engineering.[1] Its structural similarity to L-tyrosine allows it to interact with biological systems that recognize and process the natural amino acid, while the introduction of a fluorine atom at the meta position of the phenyl ring imparts unique biochemical properties. This guide delves into the core mechanisms of action of 3-F-Tyr, focusing on its role as a substrate and inhibitor of key enzymes, its transport into cells, and its incorporation into proteins.

Cellular Uptake and Transport

The primary route for cellular uptake of this compound, particularly in cancer cells, is through the L-type amino acid transporter 1 (LAT1).[2][3] LAT1 is a sodium-independent transporter that is frequently overexpressed in malignant tumors to meet the high demand for essential amino acids required for rapid cell growth and proliferation.[4][5] The affinity of fluorinated tyrosine analogs for LAT1 makes them valuable tools for positron emission tomography (PET) imaging of tumors. While direct kinetic data for this compound is limited, studies on its close analog, 3-Fluoro-L-α-methyl-tyrosine (FAMT), provide significant insights into its transport kinetics.

Data Presentation: LAT1 Transport Kinetics of 3-Fluoro-L-α-methyl-tyrosine (FAMT)

| Parameter | Value | Cell System | Method |

| K | 72.7 ± 11.0 µM | Xenopus oocytes expressing human LAT1 | [¹⁴C]FAMT uptake assay |

| K | 27.5 ± 0.9 µM | S2-LAT1 cells | L-[¹⁴C]leucine efflux assay |

| K | 29.5 µM | S2-LAT1 cells | Inhibition of L-[¹⁴C]leucine uptake |

| IC | 26.9 µM | S2-LAT1 cells | Inhibition of L-[¹⁴C]leucine uptake |

Note: The data presented is for 3-Fluoro-L-α-methyl-tyrosine (FAMT), a close structural analog of this compound. These values are considered indicative of the transport kinetics of this compound.

Experimental Protocols:

A detailed protocol for assessing the transport of radiolabeled amino acid analogs like [¹⁴C]FAMT in Xenopus oocytes expressing human amino acid transporters can be found in the study by Wiriyasermkul et al. (2016). The general steps are as follows:

-

Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

-

cRNA Injection: Inject oocytes with cRNA encoding the human LAT1 transporter and its ancillary subunit 4F2hc.

-

Incubation: Incubate the oocytes for 2-3 days to allow for protein expression.

-

Uptake Assay:

-

Wash the oocytes with a sodium-free uptake buffer.

-

Incubate the oocytes in the uptake buffer containing varying concentrations of the radiolabeled substrate (e.g., [¹⁴C]FAMT) for a defined period (e.g., 15 minutes).

-

Terminate the uptake by washing the oocytes with ice-cold uptake buffer.

-

-

Quantification: Lyse individual oocytes and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the kinetic parameters (K

mand Vmax) by fitting the concentration-dependent uptake data to the Michaelis-Menten equation.

Interaction with Enzymes

This compound acts as a substrate and, in some cases, an inhibitor of enzymes that metabolize L-tyrosine. Its primary interactions are with tyrosinase and tyrosine hydroxylase.

Tyrosinase Inhibition

| Compound | IC | Inhibition Type | Source |

| Kojic Acid | 18.27 | Competitive | |

| Hydroquinone | 170 | Competitive | |

| Ciprofloxacin | 37 ± 2 | Mixed-type | |

| Enoxacin | 28 ± 4 | Mixed-type |

A common method to screen for tyrosinase inhibitors involves a spectrophotometric assay using mushroom tyrosinase.

-

Reagent Preparation:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

-

Prepare a stock solution of the substrate, L-tyrosine or L-DOPA, in the same buffer.

-

Prepare various concentrations of the test inhibitor (e.g., this compound).

-

-

Assay Procedure:

-

In a 96-well plate, add the phosphate buffer, tyrosinase enzyme solution, and the test inhibitor solution.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

-

Initiate the reaction by adding the substrate (L-tyrosine or L-DOPA).

-

-

Measurement:

-

Measure the formation of dopachrome by monitoring the absorbance at 475 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the inhibitor.

-

Determine the IC

50value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. -

For kinetic analysis, perform the assay with varying concentrations of both the substrate and the inhibitor to generate Lineweaver-Burk plots and determine the inhibition type and the inhibition constant (K

i).

-

Tyrosine Hydroxylase and Catecholamine Synthesis

Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. It converts L-tyrosine to L-DOPA, which is the precursor for these neurotransmitters. As an analog of L-tyrosine, this compound can potentially interfere with this pathway. While it can be a substrate for aromatic L-amino acid decarboxylase, the subsequent steps and its overall effect on dopamine and norepinephrine levels are complex. The fluorinated analog can be converted to 4-fluoro-3-hydroxyphenylethylamine in the striatum. However, the rate-limiting step is the initial hydroxylation by tyrosine hydroxylase, and the efficiency of 3-F-Tyr as a substrate or its potential inhibitory effects on this enzyme are crucial in determining its neuropharmacological profile.

Incorporation into Proteins

This compound can be incorporated into proteins in place of L-tyrosine during protein synthesis. This property is valuable for protein engineering and for studying protein structure and function using ¹⁹F NMR spectroscopy. The extent of incorporation can vary depending on the expression system and the specific protein.

Experimental Protocols:

A general method for the metabolic labeling of proteins with fluorinated amino acids in E. coli is described by Cui et al. (2021).

-

Strain and Plasmid: Use an E. coli strain auxotrophic for tyrosine or a system that allows for efficient incorporation of the unnatural amino acid. Transform the cells with a plasmid encoding the protein of interest.

-

Culture Growth:

-

Grow the bacterial culture in a rich medium (e.g., LB) to a certain optical density (OD

600). -

Harvest the cells by centrifugation and wash them with a minimal medium lacking tyrosine.

-

-

Induction and Labeling:

-

Resuspend the cells in the minimal medium supplemented with this compound and all other necessary amino acids except tyrosine.

-

Induce protein expression with an appropriate inducer (e.g., IPTG).

-

Continue the culture for several hours to allow for protein expression and incorporation of the fluorinated analog.

-

-

Protein Purification and Analysis:

-

Harvest the cells, lyse them, and purify the protein of interest using standard chromatography techniques.

-

Confirm the incorporation of this compound using mass spectrometry, which will show a mass shift corresponding to the replacement of tyrosine with its fluorinated counterpart.

-

Summary of Core Mechanisms of Action

The mechanism of action of this compound is multifaceted, stemming from its identity as a structural analog of L-tyrosine.

References

- 1. Site-specific incorporation of fluorotyrosines into proteins in Escherichia coli by photochemical disguise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. L-3-[18F]-Fluoro-α-Methyl Tyrosine as a PET Tracer for Tumor Diagnosis: A Systematic Review from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 3-Fluoro-L-tyrosine for Research Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Fluoro-L-tyrosine, a critical fluorinated amino acid analog utilized in a variety of research and development applications, including drug discovery, neuroscience, and protein engineering. The strategic incorporation of a fluorine atom onto the phenyl ring of L-tyrosine significantly alters its electronic properties, offering a unique tool for probing biological systems. This document details established chemical and enzymatic synthesis routes, presenting quantitative data, detailed experimental protocols, and relevant biological pathway diagrams to support its application in research.

Core Synthesis Strategies

The preparation of this compound can be broadly categorized into two primary approaches: chemical synthesis, predominantly through electrophilic fluorination of protected L-tyrosine, and enzymatic synthesis, which leverages the catalytic prowess of enzymes like tyrosine phenol-lyase.

Chemical Synthesis: Electrophilic Fluorination

A prevalent and effective method for the chemical synthesis of this compound involves the direct electrophilic fluorination of an appropriately protected L-tyrosine derivative. This method offers a regioselective approach to introduce the fluorine atom at the desired position on the aromatic ring. A common fluorinating agent used for this purpose is N-fluorobenzenesulfonimide (NFSI) or similar electrophilic fluorine sources. The synthesis typically proceeds through the protection of the amino and carboxyl groups of L-tyrosine, followed by the fluorination reaction and subsequent deprotection to yield the final product.

Enzymatic Synthesis: Tyrosine Phenol-Lyase (TPL)

An increasingly popular and environmentally benign approach is the enzymatic synthesis of this compound. This method utilizes the enzyme tyrosine phenol-lyase (TPL), which catalyzes the reversible α,β-elimination of L-tyrosine to phenol, pyruvate, and ammonia. By supplying 3-fluorophenol in the reaction mixture, the equilibrium can be shifted towards the synthesis of this compound from 3-fluorophenol, pyruvate, and an ammonia source. This biocatalytic route offers high stereospecificity, directly yielding the L-enantiomer.

Quantitative Data Presentation

The following tables summarize key quantitative data associated with the synthesis and properties of this compound.

| Parameter | Chemical Synthesis (Electrophilic Fluorination) | Enzymatic Synthesis (Tyrosine Phenol-Lyase) | Reference |

| Starting Material | N-acetyl-L-tyrosine ethyl ester | 3-Fluorophenol, Sodium Pyruvate, NH4Cl | |

| Key Reagent/Enzyme | Acetyl hypofluorite (in situ) | Tyrosine Phenol-Lyase (from C. freundii) | |

| Typical Yield | ~40-50% (overall) | >95% conversion | |

| Enantiomeric Excess (e.e.) | High (retention of stereochemistry) | >97% | |

| Key Advantages | Well-established, scalable | High stereospecificity, mild reaction conditions | |

| Key Challenges | Requires protection/deprotection steps, use of hazardous reagents | Enzyme availability and stability |

Table 1: Comparison of Synthesis Methods for this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀FNO₃ | PubChem CID: 643330[1] |

| Molecular Weight | 199.18 g/mol | PubChem CID: 643330[1] |

| Appearance | White to off-white solid | MedchemExpress[2] |

| Melting Point | 280 °C (decomposes) | PubChem CID: 643330[1] |

| ¹H NMR (D₂O) | δ 7.20-7.00 (m, 3H, ArH), 4.15 (t, 1H, α-CH), 3.20-2.95 (m, 2H, β-CH₂) | Spectral data from various sources. |

| ¹³C NMR (D₂O) | δ 174.5 (C=O), 157.0 (d, ¹JCF), 145.0, 125.0, 120.0, 115.0 (ArC), 55.0 (α-C), 36.0 (β-C) | Spectral data from various sources. |

| ¹⁹F NMR (D₂O) | δ -125.0 | Spectral data from various sources. |

| Mass Spectrometry (ESI-MS) | m/z 200.07 [M+H]⁺ | |

| Enantiomeric Excess (e.e.) | Commercially available samples report 100% | MedchemExpress |

Table 2: Physicochemical and Spectroscopic Data for this compound.

Experimental Protocols

Protocol 1: Chemical Synthesis via Electrophilic Fluorination

This protocol is adapted from the convenient synthesis method described by Kirk (1980).

Step 1: Preparation of N-Trifluoroacetyl-L-tyrosine Methyl Ester

-

Suspend L-tyrosine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as methanol.

-

Add a base, for example, triethylamine (2.2 eq), and cool the mixture to 0 °C.

-

Slowly add trifluoroacetic anhydride (1.1 eq) and stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain N-trifluoroacetyl-L-tyrosine methyl ester.

Step 2: Electrophilic Fluorination

-

Dissolve N-trifluoroacetyl-L-tyrosine methyl ester (1.0 eq) in a mixture of trifluoroacetic acid and methylene chloride.

-

Cool the solution to 0 °C and add a solution of acetyl hypofluorite in trifluoroacetic acid dropwise. Acetyl hypofluorite is prepared in situ by passing F₂ gas through a solution of sodium acetate in acetic acid.

-

Stir the reaction at 0 °C for 1 hour.

-

Quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-trifluoroacetyl-3-fluoro-L-tyrosine methyl ester.

Step 3: Deprotection

-

Dissolve the purified N-trifluoroacetyl-3-fluoro-L-tyrosine methyl ester in a mixture of methanol and water.

-

Add a base such as potassium carbonate and stir at room temperature to hydrolyze the ester and trifluoroacetyl groups.

-

Monitor the reaction by TLC. Upon completion, acidify the reaction mixture with hydrochloric acid to pH ~6 to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Protocol 2: Enzymatic Synthesis using Tyrosine Phenol-Lyase (TPL)

This protocol is a representative procedure based on established methods for TPL-catalyzed synthesis of tyrosine analogs.[3]

Step 1: Preparation of Reaction Mixture

-

In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 8.0).

-

To the buffer, add the following reagents to their final concentrations:

-

3-Fluorophenol (e.g., 50 mM)

-

Sodium Pyruvate (e.g., 100 mM)

-

Ammonium Chloride (e.g., 100 mM)

-

Pyridoxal-5'-phosphate (PLP) (e.g., 0.1 mM)

-

Step 2: Enzymatic Reaction

-

Initiate the reaction by adding purified tyrosine phenol-lyase (TPL) from a source such as Citrobacter freundii to the reaction mixture. The optimal enzyme concentration should be determined empirically.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) with gentle agitation for 24-48 hours.

-

Monitor the progress of the reaction by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to track the formation of this compound.

Step 3: Product Isolation and Purification

-

Upon completion of the reaction, terminate the enzymatic activity by heat denaturation (e.g., 80 °C for 10 minutes) followed by centrifugation to remove the precipitated enzyme.

-

Adjust the pH of the supernatant to the isoelectric point of this compound (around pH 5.5) to induce precipitation.

-

Collect the precipitated product by filtration.

-

Wash the solid with cold water and then a small amount of ethanol.

-

Dry the purified this compound under vacuum. Further purification can be achieved by recrystallization or ion-exchange chromatography if required.

Mandatory Visualizations

Dopamine Synthesis Pathway

This compound serves as an analog of L-tyrosine, the natural precursor for the synthesis of catecholamine neurotransmitters, including dopamine. The key rate-limiting enzyme in this pathway is tyrosine hydroxylase (TH), which converts L-tyrosine to L-DOPA. This compound can act as a substrate or inhibitor of this enzyme, thereby influencing dopamine levels.

References

A Technical Guide to 3-Fluoro-L-tyrosine versus L-tyrosine: Structure, Properties, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of 3-Fluoro-L-tyrosine (3-F-Tyr) and its natural analogue, L-tyrosine. We delve into their structural differences, physicochemical properties, and the implications of the fluorine substitution for their roles in biological systems. This document details experimental methodologies for the synthesis and site-specific incorporation of 3-F-Tyr into proteins, its utility as a powerful probe in nuclear magnetic resonance (NMR) spectroscopy for studying protein structure and function, and its impact on cellular signaling, particularly within the context of tyrosine kinase pathways. This guide is intended to be a valuable resource for researchers leveraging the unique properties of 3-F-Tyr in drug discovery and chemical biology.

Introduction

L-tyrosine, a canonical amino acid, is a fundamental building block of proteins and a precursor to critical biomolecules such as neurotransmitters and hormones. The substitution of a hydrogen atom with a fluorine atom on the phenyl ring of tyrosine creates fluorinated tyrosine analogues with unique chemical and physical properties. This compound, in particular, has emerged as a valuable tool in chemical biology and drug development. Its minimal steric perturbation combined with the significant alteration of electronic properties makes it an effective probe for studying protein structure, dynamics, and interactions. This guide offers an in-depth technical overview of 3-F-Tyr in comparison to L-tyrosine, focusing on the practical aspects of its use in a research setting.

Structural Comparison

The core structural difference between L-tyrosine and this compound lies in the substitution of a hydrogen atom with a fluorine atom at the meta position of the phenolic ring. This seemingly minor alteration has profound effects on the molecule's electronic properties.

Below is a DOT script for a Graphviz diagram illustrating the structural comparison.

Caption: Chemical structures of L-tyrosine and this compound.

Physicochemical Properties

The introduction of the highly electronegative fluorine atom in 3-F-Tyr alters its physicochemical properties compared to L-tyrosine. These differences are crucial for its application as a biological probe.

| Property | L-Tyrosine | This compound | Reference |

| Molecular Formula | C₉H₁₁NO₃ | C₉H₁₀FNO₃ | [1] |

| Molecular Weight ( g/mol ) | 181.19 | 199.18 | [1] |

| pKa (α-carboxyl) | ~2.20 | ~2.2 (Predicted) | [2] |

| pKa (α-amino) | ~9.11 | Predicted to be slightly lower than L-tyrosine | [2] |

| pKa (phenolic hydroxyl) | ~10.07 | Predicted to be lower than L-tyrosine | [2] |

| Water Solubility | 0.45 g/L at 25°C (pH 7) | Soluble | |

| LogP | -2.26 | -1.3 (Predicted) |

Experimental Protocols

Synthesis of this compound

While commercially available, this compound can be synthesized in the laboratory. A common method involves the fluorination of a protected L-tyrosine derivative.

Representative Protocol: Electrophilic Fluorination

-

Protection: Protect the amino and carboxyl groups of L-tyrosine. For example, Boc (tert-butyloxycarbonyl) protection for the amino group and methyl ester for the carboxyl group.

-

Fluorination: React the protected L-tyrosine with an electrophilic fluorinating agent, such as N-Fluorodibenzenesulfonimide (NFSI) or Selectfluor®, in a suitable organic solvent.

-

Deprotection: Remove the protecting groups to yield this compound.

Incorporation of this compound into Proteins

Fmoc-protected this compound is commercially available and can be readily incorporated into synthetic peptides using standard Fmoc-based solid-phase peptide synthesis protocols.

Site-specific or global incorporation of 3-F-Tyr into recombinant proteins can be achieved using engineered E. coli strains.

Protocol for Site-Specific Incorporation using an Auxotrophic Strain:

-

Strain: Utilize an E. coli strain auxotrophic for tyrosine (e.g., a strain with a knockout in the tyrA gene).

-

Media: Grow the cells in a minimal medium supplemented with all amino acids except tyrosine.

-

Induction: Induce protein expression and supplement the medium with this compound. The cellular machinery will incorporate the analog at the tyrosine codons.

Below is a DOT script for a Graphviz diagram illustrating the workflow for recombinant incorporation.

Caption: General workflow for incorporating 3-F-Tyr into proteins in E. coli.

Applications in Research

19F NMR Spectroscopy

The fluorine atom in 3-F-Tyr serves as a sensitive NMR probe. 19F NMR offers a wide chemical shift range and no background signal in biological samples, making it an excellent tool for studying:

-

Protein Structure and Conformation: The chemical shift of the 19F nucleus is highly sensitive to its local environment.

-

Protein Dynamics: Changes in the 19F NMR signal can provide information on protein flexibility and conformational changes.

-

Ligand Binding: Binding of small molecules or other proteins can induce changes in the 19F chemical shift, allowing for the characterization of binding events and determination of binding affinities.

Investigating Tyrosine Kinase Signaling Pathways

Tyrosine kinases are a critical class of enzymes that regulate numerous cellular processes by phosphorylating tyrosine residues on substrate proteins. The incorporation of 3-F-Tyr can be used to probe the mechanisms of tyrosine kinases.

-

Substrate Recognition: The altered electronic properties of the fluorinated ring can affect the recognition and binding of the substrate by the kinase.

-

Phosphorylation Kinetics: The rate of phosphorylation of 3-F-Tyr-containing substrates can be monitored to understand the catalytic mechanism of the kinase.

-

Probing Active Site Environment: The 19F NMR signal of 3-F-Tyr incorporated into a kinase or its substrate can provide insights into the electrostatic environment of the active site.

Below is a DOT script for a Graphviz diagram illustrating the role of tyrosine kinases in cell signaling.

Caption: A generalized signaling pathway initiated by a receptor tyrosine kinase.

Conclusion

This compound is a powerful tool for researchers in chemical biology and drug development. Its unique physicochemical properties, arising from the strategic placement of a fluorine atom, allow for detailed investigations into protein structure, dynamics, and function that are often not possible with its natural counterpart, L-tyrosine. The ability to site-specifically incorporate 3-F-Tyr into proteins, coupled with the sensitivity of 19F NMR, provides an unparalleled window into the molecular mechanisms of complex biological processes, including the intricate signaling networks governed by tyrosine kinases. As our ability to manipulate and understand biological systems at the atomic level continues to advance, the utility of precisely engineered amino acid analogues like this compound will undoubtedly continue to expand.

References

A Technical Guide to the Biological Incorporation of 3-Fluoro-L-tyrosine into Proteins

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methods, applications, and technical considerations for incorporating the non-canonical amino acid 3-Fluoro-L-tyrosine (3-F-Tyr) into proteins. The substitution of tyrosine with 3-F-Tyr offers a powerful tool for investigating protein structure, function, and dynamics, primarily through ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Fluorine's unique properties—high isotopic abundance, sensitivity, and absence in native biological systems—make it an ideal, non-perturbing bio-orthogonal probe.[1]

Mechanisms of Incorporation

The biological incorporation of 3-F-Tyr relies on the cellular translational machinery. This is primarily achieved by leveraging the inherent promiscuity of the native tyrosyl-tRNA synthetase (TyrRS) or by using engineered, orthogonal synthetase-tRNA pairs for site-specific insertion.

-

Global Incorporation (Residue-Specific): In this approach, 3-F-Tyr globally replaces all tyrosine residues in a protein. This is typically accomplished in vivo using E. coli strains that are auxotrophic for tyrosine, meaning they cannot synthesize their own. When these cells are grown in a minimal medium lacking tyrosine but supplemented with 3-F-Tyr, the native TyrRS recognizes and charges its corresponding tRNA with 3-F-Tyr, leading to its incorporation during protein synthesis.[1][2] High levels of incorporation (>95%) have been successfully achieved using this method.[1]

-

Site-Specific Incorporation: For more precise studies, 3-F-Tyr can be incorporated at a single, predetermined site. This advanced technique requires an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair, which functions independently of the host cell's endogenous synthetases and tRNAs.[3] An engineered synthetase is evolved to specifically recognize 3-F-Tyr and charge a unique suppressor tRNA (e.g., tRNA^Tyr CUA) that recognizes a nonsense codon, typically the amber stop codon (UAG), introduced at the desired gene location. This ensures that 3-F-Tyr is inserted only at the specified position.

Below is a diagram illustrating the two primary mechanisms for 3-F-Tyr incorporation.

Experimental Workflow and Protocols

The successful expression of proteins containing 3-F-Tyr requires careful planning and execution. The following sections detail a generalized workflow and a foundational protocol for global incorporation in E. coli.

General Experimental Workflow

The process begins with preparing the appropriate bacterial strain and expression vector, followed by cell growth in specialized media, induction of protein expression, and finally, purification and analysis of the labeled protein.

Detailed Protocol: Global Incorporation in E. coli

This protocol is a composite based on methodologies described in the literature for expressing 3-F-Tyr-labeled proteins using a tyrosine auxotrophic E. coli strain.

Materials:

-

E. coli strain auxotrophic for tyrosine (e.g., DL39(DE3)).

-

Expression plasmid containing the gene of interest.

-

Rich medium (e.g., LB Broth).

-

M9 minimal medium salts.

-

Sterile solutions of: 20% glucose, 1M MgSO₄, 1M CaCl₂.

-

This compound (3-F-Tyr).

-

Complete set of L-amino acids (except tyrosine).

-

Inducing agent (e.g., IPTG).

-

Appropriate antibiotic.

Procedure:

-

Transformation: Transform the expression plasmid into the tyrosine auxotrophic E. coli strain. Plate on rich agar plates with the appropriate antibiotic and incubate overnight.

-

Starter Culture: Inoculate a single colony into 10 mL of rich medium (e.g., LB) with antibiotic. Grow overnight at 37°C with shaking.

-

Cell Harvest and Wash:

-

Use the starter culture to inoculate 1 L of rich medium. Grow at 37°C until the OD₆₀₀ reaches ~0.8-1.0.

-

Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes).

-

Discard the supernatant and gently resuspend the cell pellet in 200 mL of sterile M9 minimal medium (lacking amino acids) to wash the cells.

-

Centrifuge again and discard the supernatant. This step is critical to remove any residual tyrosine from the rich medium.

-

-

Main Culture and Labeling:

-

Resuspend the washed cell pellet in 1 L of M9 minimal medium supplemented with glucose, MgSO₄, CaCl₂, and antibiotic.

-

Add all L-amino acids to their typical final concentrations (e.g., 20-50 mg/L), except for tyrosine .

-

Add this compound. A final concentration of 60-100 mg/L is a common starting point.

-

Allow the culture to recover and grow at 37°C for 30-60 minutes.

-

-

Induction:

-

Induce protein expression by adding IPTG to a final concentration of 0.4-1 mM.

-

Reduce the temperature to 18-25°C and continue expression for 12-16 hours (overnight).

-

-

Harvest and Purification:

-

Harvest the cells by centrifugation. The pellet can be stored at -80°C.

-

Lyse the cells using standard methods (e.g., sonication, French press).

-

Purify the protein of interest using an appropriate chromatography strategy (e.g., affinity chromatography for His-tagged proteins).

-

-

Analysis:

-

Confirm protein expression and purity using SDS-PAGE.

-

Verify and quantify the incorporation of 3-F-Tyr using Mass Spectrometry and/or ¹⁹F NMR.

-

Quantitative Data and Analysis

The efficiency of 3-F-Tyr incorporation and its effect on the resulting protein are critical parameters. These are typically assessed using mass spectrometry (MS) and NMR, with biophysical methods used to determine changes in stability and function.

Incorporation Efficiency

The percentage of tyrosine residues successfully replaced by 3-F-Tyr can be determined by intact protein mass spectrometry. The mass of 3-F-Tyr (199.18 g/mol ) is higher than that of tyrosine (181.19 g/mol ), resulting in a predictable mass shift.

| Protein | Expression System | Incorporation Efficiency (%) | Analytical Method | Reference |

| BRD4(D1) | E. coli DL39(DE3) | >95% | LC-MS, ¹⁹F NMR | |

| Green Fluorescent Protein (GFP) | E. coli | Uniformly labeled | ¹⁹F NMR | |

| lac Repressor | E. coli CSH46 | High Substitution | Amino Acid Analysis | |

| Carbonic Anhydrase 2 (CA2) | HEK293T cells | Concentration-dependent | MS, ¹⁹F NMR |

Effects on Protein Structure and Stability

The substitution of hydrogen with a fluorine atom is considered minimally perturbing due to fluorine's small van der Waals radius. However, the high electronegativity of fluorine can alter the pKa of the phenolic hydroxyl group and influence local electronic and conformational properties. These changes can impact protein stability, which is often measured by thermal denaturation (melting temperature, Tₘ).

| Protein | Parameter | Wild-Type Value | 3-F-Tyr Labeled Value | Change | Reference |

| Data Unavailable | Tₘ (°C) | N/A | N/A | N/A | Further research needed |

| Data Unavailable | ΔG (kcal/mol) | N/A | N/A | N/A | Further research needed |

Key Applications in Research and Drug Development

The primary application of incorporating 3-F-Tyr is to enable Protein-Observed ¹⁹F NMR (PrOF NMR). This technique is exceptionally sensitive to the local chemical environment of the fluorine nucleus.

-

Structural Biology: The chemical shift of each ¹⁹F nucleus provides a sensitive probe of its unique environment within the protein's three-dimensional structure.

-

Protein Dynamics: ¹⁹F NMR can be used to study conformational changes in proteins upon ligand binding, protein-protein interactions, or changes in environmental conditions.

-

Drug Discovery & Fragment Screening: PrOF NMR is a powerful tool in fragment-based drug discovery. The binding of small molecule fragments to a 3-F-Tyr labeled protein can induce chemical shift perturbations (CSPs), allowing for rapid screening, hit validation, and characterization of binding events at specific sites.

-

Enzyme Mechanism Studies: As a tyrosine analog, 3-F-Tyr can be used to probe the catalytic mechanisms of enzymes that process tyrosine, such as kinases, phosphatases, and lyases.

The relationship between 3-F-Tyr incorporation and its main application in ¹⁹F NMR for drug discovery is depicted below.

References

- 1. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Incorporation of fluorotyrosines into ribonucleotide reductase using an evolved, polyspecific aminoacyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Fluoro-L-tyrosine as a Tyrosine Aminotransferase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-Fluoro-L-tyrosine as an inhibitor of tyrosine aminotransferase (TAT). This compound, a structural analog of L-tyrosine, acts as a competitive substrate for TAT, leading to the disruption of normal tyrosine catabolism. This document details the mechanism of action, summarizes the impact on downstream signaling pathways, particularly catecholamine biosynthesis, and provides detailed experimental protocols for the evaluation of its inhibitory activity. The information presented is intended to support further research and drug development efforts targeting tyrosine metabolism.

Introduction

Tyrosine aminotransferase (TAT), also known as tyrosine transaminase, is a pyridoxal phosphate (PLP)-dependent enzyme that plays a crucial role in amino acid metabolism. It catalyzes the first and rate-limiting step in the catabolism of L-tyrosine, converting it to 4-hydroxyphenylpyruvate.[1] Dysregulation of TAT activity is associated with metabolic disorders such as tyrosinemia type II. Consequently, inhibitors of TAT are valuable tools for studying tyrosine metabolism and hold potential as therapeutic agents.

This compound is a fluorinated analog of L-tyrosine that has been identified as an inhibitor of TAT.[2][3][4] By mimicking the natural substrate, it interferes with the normal function of the enzyme.[3] This guide explores the biochemical basis of this inhibition and its implications for cellular signaling.

Mechanism of Action

This compound functions as a competitive inhibitor of tyrosine aminotransferase. Its structural similarity to L-tyrosine allows it to bind to the active site of the TAT enzyme.

-

Substrate Mimicry : this compound acts as a "substrate mimic" or a "pretend substrate." The enzyme recognizes it as L-tyrosine and initiates the transamination process.

-

Disruption of Catalysis : The presence of the fluorine atom on the phenyl ring is thought to disturb the electronic properties of the molecule, which may affect the catalytic efficiency of the transamination reaction or the stability of the enzyme-substrate complex, thereby disrupting the Tyr-TAT association.

The cellular uptake of fluorinated tyrosine analogs is mediated by amino acid transporters such as the L-type amino acid transporters LAT1 and LAT2, which are often upregulated in cancer cells. This provides a mechanism for this compound to enter cells and interact with intracellular TAT.

Data Presentation: Inhibition of Tyrosine Aminotransferase

For comparative purposes, the inhibition constants for a different non-competitive inhibitor of TAT, β-N-oxalyl-L-α,β-diaminopropionic acid (L-ODAP), are provided below.

| Inhibitor | Target Enzyme | Inhibition Type | Substrate | Ki Value |

| L-ODAP | Tyrosine Aminotransferase | Noncompetitive | L-Tyrosine | 2.0 +/- 0.1 mM |

| L-ODAP | Tyrosine Aminotransferase | Uncompetitive | α-Ketoglutarate | 8.4 +/- 1.5 mM |

Table 1: Inhibition constants for a known non-competitive inhibitor of Tyrosine Aminotransferase. Data for this compound is not currently available in the cited literature.

Experimental Protocols

The following protocols are representative methodologies for determining the inhibitory activity of this compound against tyrosine aminotransferase. These are based on established principles of enzyme kinetics and commercially available assay kits.

In Vitro Tyrosine Aminotransferase Inhibition Assay

This protocol describes a spectrophotometric assay to determine the IC50 value of this compound. The assay measures the formation of 4-hydroxyphenylpyruvate, the product of the TAT-catalyzed reaction.

Materials:

-

Purified recombinant tyrosine aminotransferase

-

L-tyrosine (substrate)

-

α-ketoglutarate (co-substrate)

-

Pyridoxal-5'-phosphate (PLP) (co-factor)

-

This compound (inhibitor)

-

Potassium phosphate buffer (pH 7.5)

-

NaOH

-

HCl

-

Microplate reader

-

96-well UV-transparent microplates

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of L-tyrosine in a suitable buffer.

-

Prepare a stock solution of α-ketoglutarate in buffer.

-

Prepare a stock solution of PLP in buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., buffer or DMSO) and create a dilution series.

-

Prepare the assay buffer containing potassium phosphate and PLP.

-

Prepare a solution of purified TAT enzyme in assay buffer.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add the following in order:

-

Assay Buffer

-

This compound solution at various concentrations (or vehicle control).

-

L-tyrosine solution.

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the TAT enzyme solution to all wells.

-

Immediately add the α-ketoglutarate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding a strong acid (e.g., HCl).

-

Measure the absorbance at a wavelength corresponding to the product, 4-hydroxyphenylpyruvate (e.g., 310 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Determination of Kinetic Parameters (Ki)

To determine the inhibition constant (Ki) and the mode of inhibition, a similar assay is performed with varying concentrations of both the substrate (L-tyrosine) and the inhibitor (this compound).

Procedure:

-

Follow the general procedure for the in vitro inhibition assay.

-

Set up a matrix of reactions with several fixed concentrations of this compound and a range of L-tyrosine concentrations for each inhibitor concentration.

-

Measure the initial reaction velocities (V) for each condition.

Data Analysis:

-

Plot the data using a Lineweaver-Burk or Michaelis-Menten plot for each inhibitor concentration.

-

Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

Calculate the Ki value using appropriate equations derived from the mode of inhibition. For competitive inhibition, Ki can be determined from the equation: Km(app) = Km(1 + [I]/Ki), where Km(app) is the apparent Km in the presence of the inhibitor.

Signaling Pathways and Logical Relationships

The inhibition of tyrosine aminotransferase by this compound has significant implications for cellular metabolic pathways that utilize tyrosine.

Tyrosine Metabolism Pathway

Tyrosine is a critical amino acid that serves as a precursor for the synthesis of several important biomolecules, including neurotransmitters, hormones, and melanin. The primary catabolic pathway for tyrosine is initiated by TAT.

Caption: Inhibition of Tyrosine Aminotransferase (TAT) by this compound.

Impact on Catecholamine Biosynthesis

By blocking the primary catabolic route of tyrosine through TAT inhibition, intracellular levels of tyrosine are expected to increase. This surplus tyrosine can then be shunted into alternative metabolic pathways, most notably the catecholamine biosynthesis pathway. This can lead to an increased production of L-DOPA, dopamine, norepinephrine, and epinephrine.

Caption: Downstream effects of TAT inhibition on catecholamine synthesis.

Experimental Workflow for Assessing Cellular Effects

To investigate the cellular consequences of TAT inhibition by this compound, a logical experimental workflow can be followed.

Caption: Workflow for evaluating cellular effects of this compound.

Conclusion

This compound serves as a valuable research tool for probing the intricacies of tyrosine metabolism. Its action as a competitive inhibitor of tyrosine aminotransferase provides a means to modulate the flux of tyrosine through its primary catabolic pathway, thereby influencing the synthesis of critical downstream signaling molecules such as catecholamines. While quantitative data on its inhibitory potency remains to be fully elucidated in publicly accessible literature, the experimental frameworks provided in this guide offer a clear path for such characterization. Further investigation into the cellular and physiological consequences of TAT inhibition by this compound is warranted and may unveil novel therapeutic strategies for metabolic and neurological disorders.

References

The Fluorine Advantage: A Technical Guide to the Discovery and History of Fluorinated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in drug discovery, peptide engineering, and chemical biology. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the conformation, stability, and biological activity of peptides and proteins. This technical guide provides an in-depth exploration of the discovery and history of fluorinated amino acids, detailing key synthetic methodologies, comparative physicochemical data, and their application in modern research.

A Brief History: From Obscurity to Essential Tool

The journey of fluorinated amino acids is intrinsically linked to the broader history of organofluorine chemistry. While elemental fluorine was first isolated by Henri Moissan in 1886, its reactivity initially hindered its widespread use in organic synthesis. The mid-20th century saw significant advancements, but it was the discovery of a naturally occurring fluorinated organic compound, fluoroacetate, in the 1940s that hinted at the biological relevance of organofluorines.

A pivotal moment for fluorinated amino acids came with the isolation and characterization of the first and only known naturally occurring fluorinated amino acid, 4-fluoro-L-threonine , from the bacterium Streptomyces cattleya. This discovery spurred further investigation into the synthesis and properties of other fluorinated amino acids. Early synthetic efforts focused on the incorporation of fluorine into the aromatic rings of phenylalanine and tyrosine, with the first synthetic analogues being prepared through methods like the Schiemann reaction. These pioneering efforts laid the groundwork for the development of a vast and diverse library of fluorinated amino acids available today.

Physicochemical Properties of Fluorinated Amino Acids

The introduction of fluorine can dramatically alter the properties of an amino acid's side chain. These modifications are key to their utility in drug design and protein engineering.

Impact on Acidity (pKa)

The high electronegativity of fluorine acts as a strong electron-withdrawing group, which can significantly lower the pKa of nearby acidic or basic functional groups. For instance, fluorination of the phenyl ring in phenylalanine lowers the pKa of the carboxylic acid and amino groups. This modulation of acidity can have profound effects on drug-receptor interactions and the pharmacokinetic properties of a molecule.[1]

Influence on Lipophilicity (LogP)

The effect of fluorination on lipophilicity is complex and context-dependent. While a single fluorine atom is more lipophilic than a hydrogen atom, the introduction of a C-F bond can also increase the molecule's overall polarity. In larger, more flexible molecules, the addition of multiple fluorine atoms or a trifluoromethyl group generally leads to a significant increase in lipophilicity, which can enhance membrane permeability and oral bioavailability.[1]

Quantitative Data Summary

The following tables provide a comparative summary of the pKa and LogP values for selected fluorinated amino acids and their non-fluorinated counterparts.

Table 1: Comparative pKa Values of Selected Amino Acids

| Amino Acid | pKa (α-COOH) | pKa (α-NH3+) |

| Phenylalanine | 2.20 | 9.31 |

| 4-Fluoro-phenylalanine | 2.15 | 9.15 |

| Tyrosine | 2.20 | 9.11 |

| 3-Fluoro-tyrosine | 2.12 | 8.83 |

Note: Values are approximate and can vary slightly depending on the measurement conditions.

Table 2: Comparative Lipophilicity (LogP) of Selected Amino Acids

| Amino Acid | LogP |

| Phenylalanine | -1.38 |

| 4-Fluoro-phenylalanine | -1.14 |

| Leucine | 1.86 |

| 5,5,5-Trifluoroleucine | 2.56 |

Note: LogP values are calculated or experimentally determined and can vary between different sources.

Key Experimental Protocols

The synthesis of fluorinated amino acids has evolved significantly, with numerous methods available for the selective introduction of fluorine. Below are detailed methodologies for the synthesis of two representative fluorinated amino acids.

Synthesis of 4-Fluoro-L-phenylalanine

One common method for the synthesis of 4-fluoro-L-phenylalanine involves the enzymatic resolution of a racemic mixture or asymmetric synthesis. A classical approach is the Erlenmeyer-Plöchl synthesis of an azlactone intermediate followed by reduction and hydrolysis.

Experimental Protocol:

-

Azlactone Formation: 4-Fluorobenzaldehyde is condensed with N-acetylglycine in the presence of acetic anhydride and sodium acetate to form the corresponding azlactone. The mixture is heated to reflux for 1-2 hours.

-

Ring Opening and Reduction: The azlactone is then treated with a reducing agent, such as red phosphorus and hydriodic acid, to open the ring and reduce the double bond, yielding racemic N-acetyl-4-fluorophenylalanine.

-

Enzymatic Resolution: The racemic N-acetyl-4-fluorophenylalanine is subjected to enzymatic resolution using an acylase enzyme. The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the D-enantiomer acetylated.

-

Separation and Purification: The resulting mixture of L-4-fluorophenylalanine and N-acetyl-D-4-fluorophenylalanine can be separated based on their different solubility properties. The L-amino acid is then purified by recrystallization.

Synthesis of α-Trifluoromethyl-Alanine

The synthesis of amino acids bearing a trifluoromethyl group often requires specialized reagents and conditions. The Strecker synthesis provides a versatile route to α-trifluoromethyl-α-amino acids.[2]

Experimental Protocol:

-

Imine Formation: Trifluoroacetaldehyde ethyl hemiacetal is reacted with a chiral amine, such as (R)-α-methylbenzylamine, to form the corresponding chiral imine.

-

Strecker Reaction: The chiral imine is then treated with a cyanide source, such as trimethylsilyl cyanide, in the presence of a Lewis acid catalyst to yield the α-aminonitrile with diastereoselectivity.

-

Hydrolysis and Deprotection: The resulting aminonitrile is subjected to acidic hydrolysis to convert the nitrile group to a carboxylic acid and remove the chiral auxiliary, affording the α-trifluoromethyl-alanine. The enantiomers can be separated by chiral chromatography or by using a different chiral auxiliary.[2]

Mandatory Visualizations

Historical Timeline of Key Discoveries

Caption: A timeline of key discoveries in the history of fluorinated amino acids.

General Workflow for Solid-Phase Peptide Synthesis (SPPS) with Fluorinated Amino Acids

Caption: A generalized workflow for incorporating a fluorinated amino acid into a peptide using SPPS.

Application in Studying GPCR Signaling with ¹⁹F NMR

Caption: Using a fluorinated amino acid as a ¹⁹F NMR probe to study GPCR activation.[3]

Conclusion

The discovery and development of fluorinated amino acids have provided researchers with an invaluable set of tools to modulate and probe biological systems. From their humble beginnings as chemical curiosities to their current status as essential components in drug discovery and protein engineering, their journey highlights the power of strategic chemical modification. The ability to fine-tune physicochemical properties such as pKa and lipophilicity, coupled with the development of robust synthetic methodologies, ensures that fluorinated amino acids will continue to play a pivotal role in advancing our understanding of biological processes and in the creation of novel therapeutics.

References

In Vivo Stability of 3-Fluoro-L-tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-L-tyrosine (3-F-Tyr) is a fluorinated analog of the amino acid L-tyrosine. Its unique properties, conferred by the substitution of a hydrogen atom with fluorine on the phenyl ring, have made it a subject of interest in various fields, including protein engineering, neurological research, and as a potential diagnostic agent. Understanding the in vivo stability of 3-F-Tyr is paramount for its application in drug development and biomedical research. This technical guide provides a comprehensive overview of the known metabolic fates of 3-F-Tyr, detailing its interaction with metabolic pathways and its propensity for protein incorporation. The guide also includes detailed experimental protocols for researchers to assess its stability and a comparative analysis with its well-studied α-methylated analog, 3-Fluoro-L-α-methyl-tyrosine (FAMT).

Core Concepts: The In Vivo Fate of this compound

The in vivo stability of this compound is primarily governed by two competing pathways:

-

Incorporation into Proteins: 3-F-Tyr can be recognized by the cellular protein synthesis machinery and incorporated into polypeptides in place of L-tyrosine.[1][2] This has been demonstrated in various biological systems.[3][4] The extent of this incorporation is a critical factor in its biological effects and potential toxicity.

-

Metabolic Degradation: 3-F-Tyr can enter the natural catabolic pathway of L-tyrosine. The initial and rate-limiting step of this pathway is the transamination catalyzed by the enzyme tyrosine aminotransferase (TAT) .[2] 3-F-Tyr acts as a substrate for TAT, which converts it to 3-fluoro-4-hydroxyphenylpyruvate. The efficiency of this and subsequent enzymatic steps determines the rate of its metabolic clearance.

It is crucial to distinguish this compound from its derivative, 3-Fluoro-L-α-methyl-tyrosine ([¹⁸F]FAMT), a radiotracer used in positron emission tomography (PET). The α-methyl group in [¹⁸F]FAMT blocks its incorporation into proteins and renders it metabolically stable. In contrast, 3-F-Tyr, lacking this methyl group, is subject to both protein incorporation and metabolic degradation.

Quantitative Data on In Vivo Stability

While qualitative information is available, there is a notable lack of comprehensive in vivo pharmacokinetic and quantitative metabolic data specifically for this compound. Much of the detailed quantitative data available is for its analog, [¹⁸F]FAMT.

Table 1: Comparative In Vivo Characteristics of this compound and [¹⁸F]FAMT

| Parameter | This compound (3-F-Tyr) | 3-Fluoro-L-α-methyl-tyrosine ([¹⁸F]FAMT) | Reference |

| Protein Incorporation | Yes | No (blocked by α-methyl group) | |

| Metabolic Stability | Subject to degradation by the tyrosine catabolic pathway. | Highly stable; >99.5% remains unmetabolized in human plasma 60 min post-injection. | |

| Primary Metabolic Enzyme | Tyrosine Aminotransferase (TAT) | Not significantly metabolized. | |

| Plasma Half-life | Data not available. | ~3 minutes in humans. | |

| Primary Route of Elimination | Expected to be a combination of metabolic clearance and renal excretion of metabolites and unchanged drug. | Primarily urinary excretion. |

Signaling Pathways and Logical Relationships

The in vivo journey of this compound can be visualized as a branching path. Once it enters the cell, it is partitioned between the protein synthesis machinery and the tyrosine degradation pathway.

In vivo fate of this compound.

The initial and rate-limiting step in the degradation of L-tyrosine (and presumably 3-F-Tyr) is catalyzed by tyrosine aminotransferase. The subsequent steps involve a series of enzymatic reactions that ultimately lead to the production of fumarate and acetoacetate, which can enter central metabolic cycles. The fluorination on the aromatic ring of 3-F-Tyr is expected to influence the kinetics of these enzymatic reactions.

Tyrosine degradation pathway.

Experimental Protocols

Quantification of this compound Incorporation into Proteins

This protocol is adapted from established methods for amino acid analysis and is designed to quantify the extent of 3-F-Tyr substitution for L-tyrosine in a protein sample.

Objective: To determine the molar ratio of 3-F-Tyr to L-tyrosine in a purified protein sample.

Workflow:

Workflow for quantifying protein incorporation.

Methodology:

-

Protein Hydrolysis:

-

Accurately weigh a known amount of purified, lyophilized protein (approximately 100-500 µg) into a hydrolysis tube.

-

Add 200 µL of 6 N HCl containing 1% phenol (to protect tyrosine residues from degradation).

-

Seal the tube under vacuum.

-

Incubate at 110°C for 24 hours.

-

After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.

-

Re-dissolve the amino acid residue in a known volume of an appropriate buffer (e.g., 0.1 M sodium borate buffer, pH 9.5).

-

-

Pre-column Derivatization with o-Phthalaldehyde (OPA):

-

Prepare the OPA reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol, add 50 µL of 2-mercaptoethanol, and bring the final volume to 50 mL with 0.4 M sodium borate buffer (pH 9.5).

-

In an autosampler vial, mix a small aliquot of the hydrolyzed sample with the OPA reagent. The reaction is rapid and the derivatives are ready for injection.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1 M sodium acetate, pH 7.2.

-

Mobile Phase B: Methanol.

-

Gradient: A suitable gradient from a low to high percentage of methanol will be required to separate the OPA-derivatized amino acids. A typical gradient might be from 20% to 80% methanol over 30 minutes.

-

Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.

-

-

Data Analysis:

-

Run standards of L-tyrosine and 3-F-Tyr to determine their retention times and to generate standard curves for quantification.

-

Integrate the peak areas for the OPA-derivatives of L-tyrosine and 3-F-Tyr in the hydrolyzed protein sample.

-

Calculate the molar amounts of each amino acid using the standard curves.

-

The percentage of incorporation can be calculated as: (moles of 3-F-Tyr) / (moles of 3-F-Tyr + moles of L-tyrosine) * 100.

-

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a basic pharmacokinetic study to determine the plasma concentration-time profile of 3-F-Tyr in rats.

Objective: To determine key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

Workflow:

Workflow for a rodent pharmacokinetic study.

Methodology:

-

Animal Dosing:

-

Use adult male Sprague-Dawley rats (or another appropriate rodent model).

-

Administer a known dose of 3-F-Tyr (e.g., 10 mg/kg) via intravenous (i.v.) bolus injection through a cannulated tail vein.

-

-

Blood Sampling:

-

Collect blood samples (approximately 100-200 µL) from a cannulated carotid artery or jugular vein at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.

-

-

Sample Processing:

-

Centrifuge the blood samples at 4°C to separate the plasma.

-

To precipitate plasma proteins, add a threefold volume of a cold organic solvent (e.g., acetonitrile or methanol) to a known volume of plasma.

-

Vortex and then centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC System: A UHPLC system is recommended for rapid and high-resolution separation.

-

Column: A C18 or HILIC column may be suitable.

-

Mobile Phase: A gradient of water and acetonitrile with a modifier such as formic acid is a common starting point.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode will provide the necessary sensitivity and selectivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for 3-F-Tyr and an appropriate internal standard (e.g., deuterated 3-F-Tyr) need to be determined.

-

-

Quantification: Generate a standard curve of 3-F-Tyr in blank plasma to quantify the concentrations in the study samples.

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration of 3-F-Tyr versus time.

-

Use pharmacokinetic modeling software (e.g., Phoenix WinNonlin) to fit the data to a compartmental model (e.g., a one- or two-compartment model) and calculate parameters such as elimination half-life (t½), clearance (CL), and volume of distribution (Vd).

-

Conclusion

This compound presents a complex in vivo profile, differing significantly from its α-methylated analog, [¹⁸F]FAMT. Its ability to be incorporated into proteins and to act as a substrate for tyrosine aminotransferase defines its biological activity and stability. While qualitative knowledge of these pathways exists, a significant gap remains in the quantitative understanding of its in vivo pharmacokinetics and metabolic fate. The experimental protocols provided in this guide offer a framework for researchers to generate this much-needed data, which will be crucial for the continued development and application of this compound in drug discovery and biomedical research. Future studies should focus on obtaining detailed ADME data and elucidating the complete metabolic pathway of 3-F-Tyr beyond the initial transamination step.

References

- 1. L-3-[18F]-Fluoro-α-Methyl Tyrosine as a PET Tracer for Tumor Diagnosis: A Systematic Review from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Proteome: A Technical Guide to 3-Fluoro-L-tyrosine in Protein Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 3-Fluoro-L-tyrosine (3-FY), a fluorinated analog of the natural amino acid L-tyrosine, as a powerful tool for investigating protein interactions. The introduction of the fluorine atom provides a unique spectroscopic probe for ¹⁹F Nuclear Magnetic Resonance (NMR) studies, enabling detailed analysis of protein structure, dynamics, and ligand binding with high sensitivity and minimal background interference from native biological systems.[1] This guide provides a comprehensive overview of the core techniques, quantitative data, and experimental protocols for leveraging 3-FY in your research, alongside visualizations of relevant signaling pathways and experimental workflows.

Quantitative Data on this compound Interactions

The incorporation of this compound into proteins allows for the precise measurement of binding affinities and kinetics. The fluorine nucleus serves as a sensitive reporter of the local chemical environment, with changes in its NMR signal upon ligand binding enabling the determination of dissociation constants (Kd) and other kinetic parameters.[2][3][4] Below is a summary of quantitative data from studies utilizing fluorinated tyrosine analogs.

| Protein/System | Interacting Partner | Technique | Key Findings | Reference |

| Tubulin:tyrosine ligase | This compound | Enzyme Kinetics | Competitive inhibition with an apparent Ki of ~25 µM.[1] | FEBS Letters, 1995 |

| Insulin receptor/tyrosine kinase | Gastrin peptide vs. F-Tyr-gastrin peptide | Enzyme Kinetics | The tyrosine-containing peptide exhibited higher Vmax and Km values compared to the fluorotyrosine-containing peptide, both with and without insulin stimulation, suggesting that the deprotonation of the hydroxyl group influences enzymatic reactivity. | Journal of Biological Chemistry, 1990 |

| Src homology 3 (SH3) domain (5-fluorotryptophan labeled) | Proline-rich peptides | ¹⁹F NMR Lineshape Analysis | Replacement of tryptophan with 5-fluorotryptophan resulted in an increased Kd (from 70 µM to 150 µM), primarily due to an increased dissociation rate constant (k_off). | Biophysical Journal, 2020 |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in protein studies. This section provides step-by-step protocols for the incorporation of 3-FY into proteins and its use in key biophysical techniques.

Biosynthetic Incorporation of this compound in E. coli

This protocol is adapted from established methods for labeling proteins with fluorinated aromatic amino acids in E. coli.

Materials:

-

E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.

-

Minimal media (M9) supplemented with glucose, thiamine, and all natural L-amino acids except tyrosine.

-

Glyphosate solution.

-

3-Fluoro-DL-tyrosine (or this compound).

-

L-phenylalanine and L-tryptophan.

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside).

Procedure:

-

Day 1 (Starter Culture): Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

-

Day 2 (Main Culture): Inoculate 1 L of minimal media with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Inhibition of Aromatic Amino Acid Synthesis: Add glyphosate to a final concentration of 1 g/L. Glyphosate inhibits the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids.

-

Supplementation with Amino Acids: Immediately after adding glyphosate, supplement the culture with 50 mg/L this compound, 50 mg/L L-phenylalanine, and 50 mg/L L-tryptophan.

-

Induction of Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Expression and Harvest: Incubate the culture at a reduced temperature (e.g., 18-25°C) overnight with shaking. Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

-

Verification of Incorporation: The incorporation of 3-FY can be verified by mass spectrometry, which will show a mass shift corresponding to the number of incorporated fluorinated residues.

Protein-Observed ¹⁹F NMR Spectroscopy for Fragment Screening

This protocol outlines a general procedure for using a 3-FY labeled protein in a ¹⁹F NMR-based fragment screen.

Materials:

-

Purified 3-FY labeled protein in a suitable NMR buffer (e.g., phosphate or HEPES buffer in D₂O).

-

Fragment library dissolved in a compatible solvent (e.g., DMSO-d₆).

-

NMR tubes.

Procedure:

-

Sample Preparation: Prepare an NMR sample of the 3-FY labeled protein at a concentration of 25-100 µM.

-

Acquisition of Reference Spectrum: Acquire a 1D ¹⁹F NMR spectrum of the protein alone. This will serve as the reference spectrum.

-

Addition of Fragments: Add a small aliquot of the fragment compound (or a mixture of fragments) to the NMR tube containing the protein. The final concentration of the fragment is typically in the µM to mM range.

-

Acquisition of Test Spectrum: Acquire another 1D ¹⁹F NMR spectrum after the addition of the fragment.

-

Data Analysis: Compare the test spectrum to the reference spectrum. A change in the chemical shift or line shape of a ¹⁹F signal indicates that the fragment is binding to the protein in the vicinity of that particular 3-FY residue.

-

Affinity Quantification: For fragments that show binding, perform a titration experiment by adding increasing concentrations of the fragment to the protein sample and recording a ¹⁹F NMR spectrum at each concentration. The dissociation constant (Kd) can be determined by fitting the changes in chemical shift as a function of the ligand concentration to a binding isotherm.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction.

Materials:

-

Purified 3-FY labeled protein in a dialysis buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4).

-

Ligand of interest dissolved in the same dialysis buffer.

-

Isothermal titration calorimeter.

Procedure:

-

Sample Preparation: Dialyze both the protein and the ligand against the same buffer to minimize buffer mismatch effects. The protein concentration in the sample cell is typically in the range of 10-50 µM, and the ligand concentration in the syringe should be 10-20 times higher than the protein concentration.

-

Instrument Setup: Set the experimental temperature and other parameters on the ITC instrument.

-

Loading the Calorimeter: Load the protein solution into the sample cell and the ligand solution into the injection syringe.

-

Titration: Perform a series of small injections of the ligand into the protein solution. The heat change after each injection is measured.

-

Data Analysis: The raw data (heat change per injection) is integrated and plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Ka, ΔH, and n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Fluorescence Spectroscopy

Fluorescence spectroscopy can be used to monitor protein-ligand interactions by observing changes in the intrinsic fluorescence of the protein (from tryptophan and tyrosine residues) or the fluorescence of an extrinsic probe. While 3-FY itself is not a strong fluorescent probe, its incorporation can alter the local environment of other fluorophores, or its binding pocket can be probed with fluorescent ligands.

Materials:

-

Purified protein (either labeled with 3-FY or unlabeled).

-

Fluorescent ligand or a solution of a quenching agent.

-

Spectrofluorometer.

Procedure:

-

Sample Preparation: Prepare a solution of the protein in a suitable buffer.

-

Excitation and Emission Scans: Determine the optimal excitation wavelength and record the emission spectrum of the protein alone.

-

Titration: Add increasing concentrations of the ligand (or quencher) to the protein solution.

-

Fluorescence Measurements: After each addition, record the fluorescence emission spectrum.

-

Data Analysis: Analyze the changes in fluorescence intensity or the shift in the emission maximum as a function of the ligand concentration. For quenching experiments, the data can be analyzed using the Stern-Volmer equation to determine the quenching constant. This information can be used to infer binding affinity.

Visualizations

Experimental and Logical Workflows

Signaling Pathways

The incorporation of this compound can be a valuable tool for studying signaling pathways where tyrosine residues play a critical role, such as in receptor tyrosine kinase (RTK) signaling and amino acid transport pathways.

L-Type Amino Acid Transporter 1 (LAT1) and mTORC1 Signaling

LAT1 is a transporter for large neutral amino acids, including tyrosine, and its activity is linked to the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation. Studying the transport and downstream effects of 3-FY can provide insights into this pathway.

Receptor Tyrosine Kinase (RTK) Signaling

RTKs are cell surface receptors that play crucial roles in cellular signaling. Upon ligand binding, they dimerize and autophosphorylate on tyrosine residues, creating docking sites for downstream signaling proteins. Incorporating 3-FY at these phosphorylation sites can be used to study the effects on downstream signaling.

References